An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Butylphenyl)-2,2,2-trifluoroethanol
An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Butylphenyl)-2,2,2-trifluoroethanol
Introduction
1-(4-Butylphenyl)-2,2,2-trifluoroethanol is a fluorinated aromatic alcohol with potential applications in medicinal chemistry and materials science. The presence of the trifluoromethyl group significantly influences its electronic and steric properties, often enhancing metabolic stability, binding affinity, and lipophilicity in drug candidates. The butylphenyl moiety provides a nonpolar region, suggesting a molecule with amphipathic characteristics. This guide provides a comprehensive overview of the key physicochemical properties of this compound. In the absence of extensive published experimental data for this specific molecule, this document outlines robust experimental protocols for their determination and provides predicted values based on established computational models and data from structurally analogous compounds.
Molecular Structure and Identification
| Property | Value |
| IUPAC Name | 1-(4-butylphenyl)-2,2,2-trifluoroethanol |
| Molecular Formula | C₁₂H₁₅F₃O |
| Molecular Weight | 232.24 g/mol |
| CAS Number | Not assigned. A structurally similar isomer, 1-(4-butan-2-ylphenyl)-2,2,2-trifluoroethanol, has the catalog number EVT-14044805, but this is a distinct compound.[1] |
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 1-(4-butylphenyl)-2,2,2-trifluoroethanol. These values are computationally derived and should be confirmed by experimental measurement.
| Property | Predicted Value | Method of Prediction |
| Melting Point (°C) | ~45-55 | Based on structurally similar aromatic trifluoroethanols. |
| Boiling Point (°C) | ~250-260 at 760 mmHg | Based on structurally similar aromatic trifluoroethanols. |
| logP (Octanol/Water) | ~3.5 - 4.5 | Fragment-based prediction methods. |
| pKa (Acidity of -OH) | ~11-12 | Based on the pKa of 2,2,2-trifluoroethanol and the electronic effect of the butylphenyl group.[2] |
Experimental Determination of Physicochemical Properties
Melting Point
The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range (typically < 2°C) is indicative of high purity.
Experimental Protocol: Capillary Melting Point Determination
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Sample Preparation: Finely powder a small amount of the crystalline 1-(4-butylphenyl)-2,2,2-trifluoroethanol.
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Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[3]
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Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
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Rapid Determination (Optional): Heat the sample at a rapid rate (10-20°C/min) to get an approximate melting range.
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Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat to a temperature approximately 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C/min.
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Data Recording: Record the temperature at which the first liquid appears (onset) and the temperature at which the last solid melts (completion). This range is the melting point.
Lipophilicity: Octanol-Water Partition Coefficient (logP)
Lipophilicity is a crucial parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME). The octanol-water partition coefficient (P) is the ratio of the concentration of a compound in octanol to its concentration in water at equilibrium. LogP is the base-10 logarithm of this ratio.
Experimental Protocol: Shake-Flask Method for logP Determination
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Solution Preparation: Prepare a stock solution of 1-(4-butylphenyl)-2,2,2-trifluoroethanol in a suitable solvent (e.g., acetonitrile).
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Partitioning: In a separatory funnel, combine a known volume of n-octanol and water (pre-saturated with each other). Add a small, accurately measured amount of the stock solution.
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Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning. Let the phases separate completely.
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Phase Separation and Analysis: Carefully separate the octanol and aqueous layers. Determine the concentration of the analyte in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Aqueous Solubility
Solubility is a fundamental property that affects bioavailability and formulation development. The trifluoromethyl group can decrease aqueous solubility, while the polar alcohol group can increase it.
Experimental Protocol: Equilibrium Shake-Flask Solubility
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Sample Preparation: Add an excess amount of 1-(4-butylphenyl)-2,2,2-trifluoroethanol to a known volume of purified water (or a relevant buffer) in a sealed vial.
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Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
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Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
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Quantification: Accurately dilute a known volume of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
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Result: The determined concentration represents the equilibrium solubility of the compound under the specified conditions.
Acid Dissociation Constant (pKa)
The acidity of the hydroxyl proton is significantly increased by the electron-withdrawing trifluoromethyl group. The pKa value is essential for understanding the ionization state of the molecule at different physiological pH values.
Experimental Protocol: 19F NMR for pKa Determination
This method is particularly suitable for fluorinated compounds. The chemical shift of the fluorine atoms is sensitive to the ionization state of the nearby hydroxyl group.[3][4][5]
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Sample Preparation: Prepare a series of solutions of 1-(4-butylphenyl)-2,2,2-trifluoroethanol in a buffered aqueous solution (e.g., a universal buffer) across a range of pH values (e.g., pH 8 to 14).
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NMR Acquisition: Acquire the 19F NMR spectrum for each sample.
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Data Analysis: Plot the 19F chemical shift as a function of pH. The resulting titration curve will be sigmoidal.
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pKa Determination: Fit the data to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.
Predicted 1H NMR Spectrum (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.4 | d | 2H | Aromatic (ortho to butyl) |
| ~7.2 | d | 2H | Aromatic (meta to butyl) |
| ~5.0 | q | 1H | CH-OH |
| ~2.6 | t | 2H | -CH₂- (benzylic) |
| ~2.5 | br s | 1H | -OH |
| ~1.6 | m | 2H | -CH₂- |
| ~1.4 | m | 2H | -CH₂- |
| ~0.9 | t | 3H | -CH₃ |
Predicted 13C NMR Spectrum (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | Aromatic (C-butyl) |
| ~135 | Aromatic (C-CH(OH)CF₃) |
| ~129 | Aromatic (CH) |
| ~126 | Aromatic (CH) |
| ~124 (q, J ≈ 280 Hz) | -CF₃ |
| ~75 (q, J ≈ 30 Hz) | -CH(OH)- |
| ~35 | -CH₂- (benzylic) |
| ~33 | -CH₂- |
| ~22 | -CH₂- |
| ~14 | -CH₃ |
Predicted 19F NMR Spectrum (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -78 | d | -CF₃ |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of 1-(4-butylphenyl)-2,2,2-trifluoroethanol in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is required.
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Data Acquisition: Acquire 1H, 13C, and 19F NMR spectra on a high-field NMR spectrometer.
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Data Processing: Process the raw data (Fourier transformation, phasing, baseline correction, and integration) to obtain the final spectra.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 (broad) | Medium-Strong | O-H stretch |
| ~3000-2850 | Medium | C-H stretch (aliphatic) |
| ~1610, 1510 | Medium | C=C stretch (aromatic) |
| ~1350-1100 | Strong | C-F stretch |
| ~1100-1000 | Strong | C-O stretch |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
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Sample Preparation: Place a small amount of the liquid or solid sample directly on the ATR crystal.
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Data Acquisition: Collect the IR spectrum over the range of 4000-400 cm⁻¹.
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Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Fragmentation Pattern (Electron Ionization - EI)
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Molecular Ion (M⁺): m/z = 232
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Major Fragments:
-
m/z = 163 ([M - CF₃]⁺)
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m/z = 145 ([M - CF₃ - H₂O]⁺)
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m/z = 117 (butylbenzyl cation)
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m/z = 91 (tropylium ion)
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Experimental Protocol: GC-MS Analysis
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Sample Preparation: Prepare a dilute solution of 1-(4-butylphenyl)-2,2,2-trifluoroethanol in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume of the solution into the gas chromatograph (GC) coupled to a mass spectrometer (MS).
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Separation and Ionization: The compound is vaporized and separated on the GC column before entering the MS source, where it is ionized (typically by electron impact).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Conclusion
References
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Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]
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ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24). Retrieved from [Link]
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1-(4-Bromophenyl)-2,2,2-trifluoroethanol. (n.d.). PubChem. Retrieved from [Link]
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How Does Benzyl Alcohol Produce a Peak at m/z = 79? (2019, August 24). Chemistry Stack Exchange. Retrieved from [Link]
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Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport. (n.d.). Retrieved from [Link]
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Mass Spectrometry of Alcohols. (2025, October 3). Chemistry Steps. Retrieved from [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]
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Experimental Determination of pKa for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR. (2025, September 15). ACS Figshare. Retrieved from [Link]
- Experimental Determination of pKa for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR. (2025, August 12). PubMed.
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Mass Spectroscopy. (n.d.). University of Calgary. Retrieved from [Link]
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2,2,2-Trifluoroethanol. (n.d.). In Wikipedia. Retrieved from [Link]
